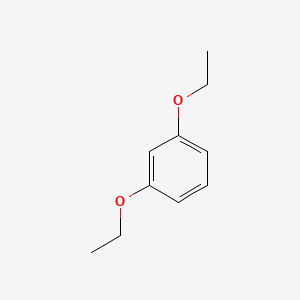

1,3-Diethoxybenzene

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4888. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

1,3-diethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-3-11-9-6-5-7-10(8-9)12-4-2/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKGFYMKFBCWNCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC=C1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10174463 | |

| Record name | 1,3-Diethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2049-73-2 | |

| Record name | 1,3-Diethoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2049-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Diethoxybenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002049732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2049-73-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4888 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Diethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-diethoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.430 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-DIETHOXYBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AF1RPI3V6S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 1,3-Diethoxybenzene from Resorcinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1,3-diethoxybenzene from resorcinol (B1680541), primarily through the Williamson ether synthesis. This well-established and versatile method provides a reliable pathway to dialkylated phenols, which are valuable intermediates in the pharmaceutical and fine chemical industries. This document outlines the core chemical principles, detailed experimental protocols, and relevant quantitative data to support the practical application of this synthesis.

Reaction Principle: The Williamson Ether Synthesis

The synthesis of this compound from resorcinol is achieved via a Williamson ether synthesis. This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. The core of this method involves the deprotonation of the phenolic hydroxyl groups of resorcinol by a suitable base to form a more nucleophilic phenoxide ion. This is followed by the reaction of the phenoxide with an ethylating agent, such as ethyl iodide or diethyl sulfate (B86663), to form the desired diether.

The general steps are as follows:

-

Deprotonation: The weakly acidic hydroxyl groups of resorcinol are deprotonated by a base (e.g., sodium hydroxide (B78521), potassium carbonate) to form the resorcinol dianion.

-

Nucleophilic Attack: The resulting dianion acts as a potent nucleophile and attacks the electrophilic ethyl group of the ethylating agent in an SN2 fashion, displacing the leaving group (e.g., iodide, sulfate) and forming the ether linkages.

Due to the nature of the SN2 mechanism, primary alkyl halides are preferred as they minimize the potential for competing elimination reactions.[1]

Experimental Protocol

This protocol is adapted from a well-documented procedure for the synthesis of 1,3-dimethoxybenzene (B93181) from resorcinol, a closely related analogue.[2]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) | Notes |

| Resorcinol | 110.11 | 1.0 | Starting material |

| Sodium Hydroxide (10% aq. solution) | 40.00 | 2.5 | Base |

| Diethyl Sulfate | 154.18 | >2.0 | Ethylating agent |

| Diethyl Ether | 74.12 | - | Extraction solvent |

| Sodium Carbonate (dilute solution) | 105.99 | - | Washing agent |

| Anhydrous Calcium Chloride | 110.98 | - | Drying agent |

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Stirrer (magnetic or mechanical)

-

Internal thermometer

-

Dropping funnel

-

Heating mantle or water bath

-

Separatory funnel

-

Standard laboratory glassware for extraction and distillation

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a stirrer, reflux condenser, internal thermometer, and dropping funnel, place 1.0 mole of resorcinol.

-

Base Addition: With stirring, rapidly add 2.5 moles of a 10% aqueous sodium hydroxide solution.

-

Ethylating Agent Addition: Vigorously stir the mixture and add at least 2.0 moles of diethyl sulfate through the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 40°C. Cooling with a water bath may be necessary.

-

Reaction Completion: After the addition is complete, heat the mixture on a boiling water bath for 30 minutes to ensure the reaction goes to completion and to destroy any unreacted diethyl sulfate.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel. The organic layer containing the this compound should be separated.

-

Extract the aqueous layer several times with diethyl ether to recover any dissolved product.

-

Combine the initial organic layer with the ether extracts.

-

-

Purification:

-

Wash the combined organic phases with a dilute sodium carbonate solution, followed by a wash with water.

-

Dry the organic layer over anhydrous calcium chloride.

-

Filter to remove the drying agent.

-

Fractionally distill the filtrate to obtain pure this compound. The boiling point of this compound is approximately 235°C.

-

Yield:

While a specific yield for this exact reaction is not detailed in the immediate literature, the analogous synthesis of 1,3-dimethoxybenzene from resorcinol using dimethyl sulfate reports a yield of 85%.[2] A similar high yield can be anticipated for the diethylation under optimized conditions.

Key Reaction Parameters and Optimization

| Parameter | Recommended Condition | Rationale |

| Base | Sodium Hydroxide or Potassium Carbonate | Strong enough to deprotonate the phenolic hydroxyl groups, forming the nucleophilic phenoxide. |

| Ethylating Agent | Diethyl Sulfate or Ethyl Iodide | Primary electrophiles that are good substrates for SN2 reactions. |

| Solvent | Water (from NaOH solution), or polar aprotic solvents like Acetone or DMF if using K2CO3 | The choice of solvent can influence the reaction rate and selectivity. |

| Temperature | < 40°C during addition, then reflux | Controls the reaction rate and minimizes side reactions. |

| Molar Ratios | Resorcinol:Base:Ethylating Agent ≈ 1:2.5:>2 | A slight excess of base and ethylating agent ensures complete dietherification. |

For challenging alkylations, or to improve selectivity for O-alkylation over potential C-alkylation, the use of phase-transfer catalysis (PTC) can be considered.[3]

Visualizing the Synthesis

Chemical Reaction Pathway:

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow:

Caption: Experimental workflow for this compound synthesis.

References

An In-depth Technical Guide to the Williamson Ether Synthesis of 1,3-Diethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Williamson ether synthesis for the preparation of 1,3-diethoxybenzene, a valuable building block in organic synthesis. This document details the underlying chemical principles, experimental protocols, and expected outcomes, presenting quantitative data in a clear and accessible format.

Introduction

The Williamson ether synthesis is a robust and versatile method for the formation of ethers, proceeding via an SN2 reaction between an alkoxide and a primary alkyl halide or other electrophile with a suitable leaving group. In the synthesis of this compound, the dianion of resorcinol (B1680541) acts as the nucleophile, reacting with an ethylating agent to form the desired diether. This compound serves as a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals.

Reaction Principle and Mechanism

The synthesis of this compound from resorcinol is a two-step process occurring in a single pot. First, a base is used to deprotonate the two acidic phenolic hydroxyl groups of resorcinol, forming the more nucleophilic resorcinol dianion. Subsequently, this dianion undergoes a bimolecular nucleophilic substitution (SN2) reaction with an ethylating agent, such as ethyl iodide, ethyl bromide, or diethyl sulfate (B86663).

The overall reaction is as follows:

Caption: Reaction scheme for the Williamson ether synthesis of this compound.

Quantitative Data

The following table summarizes the key quantitative data for the reactants and the product.

| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | CAS Number |

| Resorcinol | C₆H₆O₂ | 110.11 | 277 | 1.28 | 108-46-3 |

| Sodium Hydroxide (B78521) | NaOH | 40.00 | 1388 | 2.13 | 1310-73-2 |

| Diethyl Sulfate | C₄H₁₀O₄S | 154.18 | 208 | 1.177 | 64-67-5 |

| This compound | C₁₀H₁₄O₂ | 166.22 | 235 | 1.01 | 2049-73-2 |

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound, adapted from a reliable procedure for the analogous synthesis of 1,3-dimethoxybenzene, which has a reported yield of 85%.

Materials and Equipment

-

Resorcinol

-

Sodium hydroxide (pellets)

-

Diethyl sulfate

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and hotplate

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Synthesis Procedure

Caption: Experimental workflow for the synthesis of this compound.

-

Preparation of the Reaction Mixture: In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve 11.0 g (0.1 mol) of resorcinol in a solution of 8.0 g (0.2 mol) of sodium hydroxide in 50 mL of water.

-

Addition of the Ethylating Agent: With vigorous stirring, add 30.8 g (0.2 mol) of diethyl sulfate dropwise from the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 40 °C. If necessary, cool the flask with a water bath.

-

Reaction: After the addition is complete, heat the mixture to reflux for 30 minutes to ensure the reaction goes to completion and to destroy any unreacted diethyl sulfate.

-

Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel. The product, this compound, will likely separate as an oily layer.

-

Extraction: Extract the aqueous layer twice with 50 mL portions of diethyl ether. Combine the organic layers, including the initial product layer.

-

Washing: Wash the combined organic phases with a saturated sodium chloride solution (brine) to remove any remaining water-soluble impurities.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator.

-

Purification: Purify the crude this compound by vacuum distillation to obtain the final product.

Characterization

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Expected Spectroscopic Data:

| Technique | Key Signals |

| ¹H NMR | Signals corresponding to the ethoxy group protons (triplet and quartet) and the aromatic protons. |

| ¹³C NMR | Resonances for the ethoxy carbons and the aromatic carbons. |

| IR (Infrared) | Characteristic C-O stretching frequencies for the ether linkages and absorptions for the aromatic ring. |

Safety Considerations

-

Sodium hydroxide is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Diethyl sulfate is a strong alkylating agent and is carcinogenic. It should be handled with extreme caution in a well-ventilated fume hood, and appropriate PPE should be worn.

-

Diethyl ether is highly flammable and should be handled away from ignition sources.

Conclusion

The Williamson ether synthesis is an effective and well-established method for the preparation of this compound from resorcinol. By following the detailed protocol outlined in this guide, researchers can reliably synthesize this important chemical intermediate. Careful control of reaction conditions and adherence to safety precautions are paramount for a successful and safe synthesis.

Physical and chemical properties of 1,3-diethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and spectral characteristics of 1,3-diethoxybenzene (CAS No: 2049-73-2). Also known as resorcinol (B1680541) diethyl ether, this aromatic organic compound is a key intermediate in various synthetic processes. This document aims to be a valuable resource for professionals in research and development by consolidating essential data, including detailed experimental protocols and safety information, into a readily accessible format.

Physical Properties

This compound is a colorless to pale yellow liquid under standard conditions. Its key physical properties are summarized in the table below, providing a quick reference for experimental planning and execution.

| Property | Value | Units | Reference(s) |

| Molecular Formula | C₁₀H₁₄O₂ | [1][2] | |

| Molecular Weight | 166.22 | g/mol | [1][2] |

| Boiling Point | 235 | °C | [1] |

| Melting Point | 10 | °C | |

| Density | 1.01 | g/cm³ | [1] |

| Refractive Index | 1.5065-1.5125 | @ 20°C |

Chemical Properties

The chemical characteristics of this compound are dictated by its aromatic ring and the two activating ethoxy groups. These groups direct electrophilic substitution to the ortho and para positions (primarily positions 4 and 6, and to a lesser extent, position 2).

| Property | Value | Units | Reference(s) |

| CAS Number | 2049-73-2 | [1][2] | |

| IUPAC Name | This compound | [2] | |

| Synonyms | m-Diethoxybenzene, Resorcinol diethyl ether | [1][2] | |

| SMILES | CCOC1=CC(=CC=C1)OCC | [1] | |

| InChI Key | MKGFYMKFBCWNCP-UHFFFAOYSA-N | [3] | |

| Solubility | Slightly soluble in water | [4] |

Synthesis of this compound

The most common and straightforward method for synthesizing this compound is through the Williamson ether synthesis, starting from resorcinol (1,3-dihydroxybenzene) and an ethylating agent like diethyl sulfate (B86663) or ethyl iodide.

Experimental Protocol: Williamson Ether Synthesis

This protocol is adapted from the well-established synthesis of 1,3-dimethoxybenzene (B93181) and is applicable for the preparation of this compound.[5]

Materials:

-

Resorcinol (1 mole)

-

Sodium hydroxide (B78521) (2.5 moles, as a 10% aqueous solution)

-

Diethyl sulfate (2 moles)

-

Diethyl ether

-

Saturated sodium carbonate solution

-

Anhydrous calcium chloride

-

Deionized water

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Stirrer (magnetic or mechanical)

-

Internal thermometer

-

Dropping funnel

-

Heating mantle or water bath

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a three-necked flask equipped with a stirrer, reflux condenser, internal thermometer, and dropping funnel, rapidly add a 10% sodium hydroxide solution (2.5 moles) to resorcinol (1 mole) with continuous stirring.

-

With vigorous stirring, add diethyl sulfate (2 moles) dropwise from the dropping funnel. Maintain the reaction temperature below 40°C, using a water bath for cooling if necessary.

-

After the addition is complete, heat the mixture on a boiling water bath for 30 minutes to ensure the reaction goes to completion and to decompose any unreacted diethyl sulfate.

-

Cool the reaction mixture to room temperature. The organic layer containing the product should separate.

-

Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer several times with diethyl ether to recover any dissolved product.

-

Combine all organic phases and wash them sequentially with a dilute sodium carbonate solution and then with water.

-

Dry the organic layer over anhydrous calcium chloride.

-

Filter to remove the drying agent and fractionally distill the filtrate to purify the this compound. The product will distill at its boiling point of 235°C.

Chemical Reactions

This compound can undergo various electrophilic aromatic substitution reactions. For instance, its reaction with nitrogen dioxide/dinitrogen tetraoxide in dichloromethane (B109758) leads to nitration, primarily at the 4-position, yielding 1,3-diethoxy-4-nitrobenzene.[6] This highlights the activating and directing effects of the ethoxy groups.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons and the ethoxy groups. The aromatic protons will appear as a complex multiplet, while the ethoxy groups will present as a triplet (for the methyl protons) and a quartet (for the methylene (B1212753) protons).

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the aromatic carbons (including two signals for the ether-linked carbons and signals for the other aromatic carbons) and two signals for the ethoxy group carbons.[7]

-

Infrared (IR) Spectroscopy: The IR spectrum exhibits characteristic C-O stretching vibrations for the ether linkages, as well as C-H stretching and bending frequencies for the aromatic ring and the alkyl chains.[3]

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M+) at m/z = 166, corresponding to the molecular weight of the compound.[2]

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[2]

-

Handling: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water. If it comes into contact with skin, wash off with soap and water. If inhaled, move to fresh air. Seek medical attention if irritation persists.

Applications

This compound is primarily used as an intermediate in organic synthesis.[8][9] Its activated aromatic ring makes it a valuable precursor for the synthesis of more complex molecules, including pharmaceuticals and other specialty chemicals. It has also been noted for its resistance to certain polymerization reactions.[1]

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent purification of this compound via Williamson ether synthesis.

Caption: Workflow for the synthesis and purification of this compound.

References

- 1. This compound | 2049-73-2 | FD71133 | Biosynth [biosynth.com]

- 2. This compound | C10H14O2 | CID 74899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. 1,3-Dimethoxybenzene | C8H10O2 | CID 9025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound(2049-73-2) 13C NMR spectrum [chemicalbook.com]

- 8. 1,3-Dimethoxybenzene | CAS#:151-10-0 | Chemsrc [chemsrc.com]

- 9. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to 1,3-Diethoxybenzene (CAS: 2049-73-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3-diethoxybenzene (CAS No. 2049-73-2), a valuable aromatic ether in organic synthesis. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and includes key spectral data for its characterization. Safety and handling information is also provided to ensure its proper use in a laboratory setting.

Chemical and Physical Properties

This compound, also known as resorcinol (B1680541) diethyl ether, is a colorless to light yellow liquid. Its fundamental properties are summarized in the table below, offering a quick reference for experimental planning and execution.

| Property | Value | Reference |

| CAS Number | 2049-73-2 | [1] |

| Molecular Formula | C₁₀H₁₄O₂ | [2] |

| Molecular Weight | 166.22 g/mol | [2] |

| Boiling Point | 235 °C | [2] |

| Melting Point | -31 °C | [3] |

| Density | 1.01 g/cm³ | [2] |

| InChIKey | MKGFYMKFBCWNCP-UHFFFAOYSA-N | [4] |

| SMILES | CCOC1=CC(=CC=C1)OCC | [4] |

Synthesis of this compound

The most common and efficient method for the preparation of this compound is the Williamson ether synthesis. This reaction involves the deprotonation of resorcinol to form a phenoxide, which then undergoes nucleophilic substitution with an ethylating agent. Below is a detailed experimental protocol adapted from the synthesis of its methyl analog.

Experimental Protocol: Williamson Ether Synthesis

Materials:

-

Resorcinol (1 mole)

-

10% Sodium Hydroxide (B78521) (NaOH) solution (2.5 moles)

-

Diethyl sulfate (B86663) or Ethyl iodide (2 moles)

-

Ether

-

Dilute sodium carbonate solution

-

Calcium chloride

-

Water

Procedure:

-

In a three-necked flask equipped with a reflux condenser, stirrer, internal thermometer, and dropping funnel, rapidly add 2.5 moles of 10% sodium hydroxide solution to 1 mole of resorcinol with stirring.

-

With vigorous stirring, add 2 moles of diethyl sulfate (or ethyl iodide) dropwise, ensuring the temperature remains below 40°C. Cooling with a water bath may be necessary.

-

To ensure the reaction goes to completion and to destroy any unreacted diethyl sulfate, heat the mixture for 30 minutes on a boiling water bath.

-

After cooling, separate the organic layer. Extract the aqueous solution several times with ether.

-

Combine the organic phases and wash with dilute sodium carbonate solution, followed by water.

-

Dry the organic phase with anhydrous calcium chloride.

-

Fractionally distill the dried organic phase to obtain pure this compound. The boiling point is approximately 235 °C.

Logical Workflow for Synthesis:

Caption: Williamson ether synthesis of this compound.

Spectroscopic Data

The identity and purity of this compound can be confirmed using various spectroscopic techniques. Below are the key spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Proton | 7.15 | t | 8.2 | H-5 |

| 6.50 | dd | 8.2, 2.4 | H-4, H-6 | |

| 6.44 | t | 2.4 | H-2 | |

| 3.98 | q | 7.0 | -OCH₂CH₃ | |

| 1.38 | t | 7.0 | -OCH₂CH₃ |

| ¹³C NMR | Chemical Shift (ppm) | Assignment |

| Carbon | 160.2 | C-1, C-3 |

| 129.8 | C-5 | |

| 106.5 | C-4, C-6 | |

| 101.2 | C-2 | |

| 63.4 | -OCH₂CH₃ | |

| 14.8 | -OCH₂CH₃ |

Note: NMR data is based on typical values and may vary slightly depending on the solvent and instrument.

Other Spectroscopic Data

| Technique | Key Features |

| Infrared (IR) Spectroscopy | C-O stretching (aromatic ether) around 1260 cm⁻¹, C-H stretching (aromatic and aliphatic) |

| Mass Spectrometry (MS) | Molecular ion (M⁺) peak at m/z = 166 |

Reactivity and Applications

This compound serves as a key intermediate in organic synthesis. The electron-donating nature of the two ethoxy groups activates the aromatic ring, making it susceptible to electrophilic substitution reactions, primarily at the 2-, 4-, and 6-positions. It can be used in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Logical Relationship of Properties and Applications:

Caption: Properties, reactivity, and applications of this compound.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions in a well-ventilated area.[3]

Safety and Handling Summary:

| Aspect | Recommendation |

| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection.[3] |

| Handling | Keep away from heat, sparks, open flames, and hot surfaces. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes.[3] |

| Storage | Store in a well-ventilated place. Keep cool.[3] |

| Disposal | Dispose of contents/container in accordance with local regulations. Do not let the chemical enter drains.[3] |

Biological Activity

Currently, there is no significant information available in the scientific literature regarding the biological activity or its involvement in any signaling pathways. Its primary role is as a chemical intermediate in the synthesis of other compounds.

This technical guide is intended for informational purposes for qualified professionals and should not be considered a substitute for a thorough safety assessment before use. Always consult the latest Safety Data Sheet (SDS) for comprehensive safety information.

References

A Technical Guide to the Spectroscopic Analysis of 1,3-Diethoxybenzene

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 1,3-diethoxybenzene. It is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic information and experimental methodologies for this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound (CAS No: 2049-73-2, Molecular Formula: C₁₀H₁₄O₂, Molecular Weight: 166.22 g/mol ).[1][2][3]

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.15 | t | 1H | Ar-H (C5) |

| ~6.50 | d | 2H | Ar-H (C4, C6) |

| ~6.44 | t | 1H | Ar-H (C2) |

| ~4.00 | q | 4H | -O-CH₂-CH₃ |

| ~1.38 | t | 6H | -O-CH₂-CH₃ |

Note: Specific chemical shifts can vary slightly depending on the solvent and spectrometer frequency. The data presented is a general representation.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~159.0 | Ar-C (C1, C3) |

| ~129.5 | Ar-C (C5) |

| ~106.5 | Ar-C (C4, C6) |

| ~101.0 | Ar-C (C2) |

| ~63.0 | -O-CH₂-CH₃ |

| ~14.8 | -O-CH₂-CH₃ |

Note: Data is compiled from publicly available spectral databases.[4]

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2850 | Strong | C-H stretch (aliphatic) |

| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1260 | Strong | C-O stretch (aryl ether) |

| ~1160 | Strong | C-O stretch (alkyl ether) |

| ~830-750 | Strong | C-H bend (aromatic, out-of-plane) |

Note: IR data is typically collected from a thin film of the liquid sample.[1][5]

Table 4: Mass Spectrometry (Electron Ionization) Data

| m/z | Relative Intensity | Assignment |

| 166 | Moderate | [M]⁺ (Molecular Ion) |

| 138 | Moderate | [M - C₂H₄]⁺ |

| 110 | High | [M - C₂H₄ - C₂H₄]⁺ or [M - C₂H₅O• - H•]⁺ |

| 109 | Moderate | [M - C₂H₅O•]⁺ |

| 81 | Low | Fragmentation product |

Note: The fragmentation pattern is characteristic of an ethoxybenzene derivative. The base peak is often observed at m/z 110.[6][7]

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound.

2.1 NMR Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is used to determine the structure of the molecule by observing the magnetic properties of atomic nuclei.

-

Sample Preparation : A concentrated sample is prepared by dissolving approximately 5-10 mg of this compound for ¹H NMR, and 10-50 mg for ¹³C NMR, in a suitable deuterated solvent (e.g., CDCl₃) in a standard NMR tube.[8]

-

Instrument Setup : The NMR spectrometer is set up, and the probe is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.[9] The magnetic field homogeneity is optimized through a shimming process to obtain sharp, well-resolved peaks.[10]

-

Data Acquisition :

-

For ¹H NMR , a standard single-pulse experiment is typically sufficient. A pulse angle of 30-90° and a relaxation delay of 1-5 seconds are commonly used.

-

For ¹³C NMR , a proton-decoupled experiment is performed to simplify the spectrum and enhance the signal-to-noise ratio. A 30° pulse angle with an acquisition time of around 4 seconds and no additional relaxation delay is often recommended for molecules in this size range.[11] The number of scans is increased to achieve adequate signal intensity.[12]

-

-

Data Processing : The acquired Free Induction Decay (FID) is converted into a spectrum using a Fourier Transform. The spectrum is then phased, baseline-corrected, and referenced to the residual solvent peak or an internal standard (e.g., TMS).

2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation.[13]

-

Sample Preparation : As this compound is a liquid at room temperature, a spectrum can be obtained by placing a small drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.[14]

-

Background Spectrum : A background spectrum of the empty sample compartment is recorded. This is necessary to subtract the absorbance from atmospheric CO₂ and water vapor, as well as any instrumental artifacts.[15]

-

Sample Spectrum : The prepared sample is placed in the spectrometer's sample holder.[16] The infrared beam is passed through the sample, and the resulting interferogram is recorded.

-

Data Processing : The interferogram is converted into a transmittance or absorbance spectrum using a Fourier Transform. The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.[16]

2.3 Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition. Electron Ionization (EI) is a common method for volatile organic compounds.

-

Sample Introduction : A small amount of this compound is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).[2] The sample is volatilized in a high-vacuum environment.[17]

-

Ionization : In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[18] This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺) and various fragment ions.[19][20]

-

Mass Analysis : The generated ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection : An electron multiplier or other detector records the abundance of each ion. The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion as a function of its m/z ratio.[20]

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound | 2049-73-2 | FD71133 | Biosynth [biosynth.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound(2049-73-2) 13C NMR spectrum [chemicalbook.com]

- 5. This compound(2049-73-2) IR Spectrum [chemicalbook.com]

- 6. This compound | C10H14O2 | CID 74899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound(2049-73-2) MS spectrum [chemicalbook.com]

- 8. scribd.com [scribd.com]

- 9. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 10. Quantification of High-Resolution 1H-[13C] NMR Spectra from Rat Brain Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. books.rsc.org [books.rsc.org]

- 12. chem.uiowa.edu [chem.uiowa.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. eng.uc.edu [eng.uc.edu]

- 15. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 16. How Does FTIR Analysis Work? | Innovatech Labs [innovatechlabs.com]

- 17. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 18. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 19. chromatographyonline.com [chromatographyonline.com]

- 20. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

An In-Depth Technical Guide to the ¹H NMR Spectrum Analysis of 1,3-Diethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 1,3-diethoxybenzene. It includes a detailed interpretation of the spectral data, a standard experimental protocol for acquiring such a spectrum, and a visualization of the molecular structure and proton relationships.

Predicted ¹H NMR Spectral Data of this compound

The following table summarizes the predicted quantitative data for the ¹H NMR spectrum of this compound. This data is based on analysis of similar compounds and spectral prediction software, as direct experimental data from a public repository was not available at the time of this report.

| Proton Label | Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Integration |

| H-a (CH₃) | ~1.40 | Triplet (t) | ~7.0 | 6H |

| H-b (CH₂) | ~4.01 | Quartet (q) | ~7.0 | 4H |

| H-2 | ~6.51 | Triplet (t) | ~2.2 | 1H |

| H-4/H-6 | ~6.45 | Doublet of doublets (dd) | ~8.2, ~2.2 | 2H |

| H-5 | ~7.15 | Triplet (t) | ~8.2 | 1H |

Detailed ¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound provides distinct signals that correspond to the different types of protons in the molecule. The analysis is divided into the aliphatic and aromatic regions.

Aliphatic Region:

-

H-a (Methyl Protons): The six protons of the two equivalent methyl groups (CH₃) are expected to appear as a triplet at approximately 1.40 ppm. The triplet splitting pattern arises from the coupling with the adjacent two methylene (B1212753) protons (H-b), following the n+1 rule (2+1=3). The integration value of 6H confirms the presence of two methyl groups.

-

H-b (Methylene Protons): The four protons of the two equivalent methylene groups (OCH₂) are predicted to resonate as a quartet at around 4.01 ppm. This quartet is due to coupling with the three neighboring methyl protons (H-a), again following the n+1 rule (3+1=4). The integration of 4H is consistent with two methylene groups. The downfield shift compared to the methyl protons is due to the deshielding effect of the adjacent oxygen atom.

Aromatic Region:

The aromatic protons of the 1,3-disubstituted benzene (B151609) ring give rise to a more complex set of signals due to spin-spin coupling between them.

-

H-5: This proton is situated between two protons (H-4 and H-6) and is expected to appear as a triplet at the most downfield position in the aromatic region, around 7.15 ppm. The triplet arises from coupling to both H-4 and H-6 with a typical ortho-coupling constant of approximately 8.2 Hz.

-

H-4/H-6: These two protons are chemically equivalent and are expected to resonate at approximately 6.45 ppm. Their signal will appear as a doublet of doublets. The larger splitting (doublet) is due to the ortho-coupling with H-5 (J ≈ 8.2 Hz), and the smaller splitting (doublet) is due to the meta-coupling with H-2 (J ≈ 2.2 Hz).

-

H-2: This proton is situated between the two ethoxy groups and is the most shielded of the aromatic protons, appearing as a triplet at around 6.51 ppm. The triplet pattern is a result of meta-coupling to the two equivalent H-4 and H-6 protons (J ≈ 2.2 Hz).

Visualization of Molecular Structure and Proton Coupling

The following diagrams illustrate the molecular structure of this compound and the coupling relationships between its protons.

Caption: Molecular structure of this compound with proton labeling.

Caption: ¹H-¹H coupling relationships in this compound.

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following is a standard protocol for acquiring a high-resolution ¹H NMR spectrum of a liquid sample like this compound.

4.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. Deuterated chloroform (B151607) (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample. Gently swirl the vial to ensure complete dissolution.

-

Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. If any solid particles are present, filter the solution through a small plug of cotton or glass wool in the pipette during the transfer.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), can be added to the solvent. Most commercially available deuterated solvents already contain TMS.

4.2. Instrument Setup and Data Acquisition

-

Spectrometer Preparation: Ensure the NMR spectrometer is properly tuned and the magnetic field is shimmed for optimal homogeneity.

-

Sample Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the magnet.

-

Locking and Shimming: Lock the spectrometer onto the deuterium (B1214612) signal of the solvent. Perform fine-tuning of the shims to maximize the field homogeneity, which will result in sharp, well-resolved peaks.

-

Acquisition Parameters: Set the appropriate acquisition parameters for a standard ¹H NMR experiment. Typical parameters include:

-

Pulse Angle: 30-90 degrees

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16 scans for a sample of this concentration.

-

-

Data Acquisition: Start the acquisition process. The free induction decay (FID) signal will be collected.

4.3. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode and have a flat baseline.

-

Baseline Correction: Apply a baseline correction algorithm to flatten the baseline of the spectrum.

-

Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CHCl₃ in CDCl₃) or the TMS peak to 0 ppm.

-

Integration: Integrate the area under each peak to determine the relative number of protons contributing to each signal.

-

Peak Picking: Identify the chemical shift of each peak and multiplet.

-

Data Analysis: Analyze the chemical shifts, multiplicities, coupling constants, and integration values to elucidate the structure of the molecule.

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 1,3-Diethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 1,3-diethoxybenzene. This document details the experimental data, outlines a standard protocol for its acquisition, and presents a logical framework for the assignment of signals to their corresponding carbon atoms within the molecular structure.

Introduction to 13C NMR Spectroscopy of Aromatic Ethers

13C NMR spectroscopy is a powerful analytical technique used to determine the carbon framework of organic molecules. For aromatic compounds such as this compound, this method provides valuable information on the electronic environment of each carbon atom in the benzene (B151609) ring and its substituents. The chemical shift (δ), reported in parts per million (ppm), is indicative of the shielding or deshielding of a carbon nucleus by its surrounding electrons. In this compound, the electron-donating nature of the ethoxy groups significantly influences the chemical shifts of the aromatic carbons, leading to a distinct spectral pattern.

Predicted 13C NMR Chemical Shift Data for this compound

Due to the absence of a publicly available, experimentally derived, and assigned 13C NMR spectrum for this compound in readily accessible databases, the following data is based on widely accepted prediction models. These models utilize extensive spectral libraries and algorithms to estimate chemical shifts with a high degree of accuracy.

The structure of this compound possesses a plane of symmetry, resulting in six unique carbon environments.

Table 1: Predicted 13C NMR Chemical Shifts and Assignments for this compound

| Carbon Atom | Assignment | Predicted Chemical Shift (ppm) |

| C1, C3 | Ar-O | 159.2 |

| C5 | Ar-C | 129.8 |

| C2 | Ar-C | 106.7 |

| C4, C6 | Ar-C | 101.4 |

| Cα | -O-C H2-CH3 | 63.5 |

| Cβ | -O-CH2-C H3 | 14.9 |

Signal Assignment and Interpretation

The assignment of the predicted chemical shifts is based on established principles of 13C NMR spectroscopy for substituted benzenes.

-

Ipso-Carbons (C1, C3): The carbons directly attached to the oxygen atoms are the most deshielded of the aromatic carbons, appearing at the lowest field (~159.2 ppm) due to the direct electronegative effect of the oxygen.

-

Ortho- (C4, C6) and Para- (C2) Carbons: The electron-donating resonance effect of the ethoxy groups increases the electron density at the ortho and para positions, causing significant shielding. Consequently, these carbons appear at higher fields (lower ppm values). The C4 and C6 carbons are predicted to be the most shielded (~101.4 ppm), followed by the C2 carbon (~106.7 ppm).

-

Meta-Carbon (C5): The resonance effect has a minimal impact on the meta position. Therefore, the C5 carbon is the least shielded of the protonated aromatic carbons, appearing at a chemical shift closer to that of unsubstituted benzene (~129.8 ppm).

-

Aliphatic Carbons (Cα, Cβ): The methylene (B1212753) carbons (Cα) directly bonded to the electronegative oxygen atoms are deshielded and appear around 63.5 ppm. The terminal methyl carbons (Cβ) are the most shielded carbons in the molecule, resonating at a high field of approximately 14.9 ppm.

Experimental Protocol for 13C NMR Spectroscopy

The following provides a detailed, generalized methodology for acquiring the 13C NMR spectrum of this compound.

4.1. Sample Preparation

-

Compound: this compound (CAS No: 2049-73-2).

-

Solvent: Deuterated chloroform (B151607) (CDCl3) is a common solvent for non-polar to moderately polar organic compounds.

-

Concentration: A concentration of 50-100 mg/mL is typically sufficient for 13C NMR spectroscopy.

-

Procedure:

-

Weigh approximately 50 mg of this compound and dissolve it in 0.5-0.7 mL of CDCl3 in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

4.2. NMR Spectrometer and Parameters

-

Spectrometer: A 400 MHz (or higher field) spectrometer equipped with a broadband probe.

-

Nucleus: 13C

-

Experiment: Proton-decoupled 1D 13C NMR (zgpg30 or similar pulse program).

-

Acquisition Parameters:

-

Pulse Angle: 30 degrees.

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Number of Scans (NS): 128 or higher, depending on the desired signal-to-noise ratio.

-

Spectral Width (SW): 0 to 220 ppm.

-

Temperature: 298 K (25 °C).

-

4.3. Data Processing

-

Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.

-

Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the residual solvent peak of CDCl3 at 77.16 ppm.

Conclusion

This technical guide has provided a detailed overview of the predicted 13C NMR chemical shifts of this compound, a logical basis for their assignment, and a standard experimental protocol for their acquisition. The provided data and methodologies serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development for the identification and characterization of this and structurally related compounds. The distinct chemical shifts arising from the substitution pattern offer a clear spectral signature for this compound.

In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 1,3-Diethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electron ionization mass spectrometry (EI-MS) fragmentation of 1,3-diethoxybenzene. This document details the primary fragmentation pathways, presents quantitative data in a clear tabular format, and outlines a standard experimental protocol for the analysis of this compound.

Core Concepts in the Fragmentation of Aromatic Ethers

The mass spectrometry of aromatic ethers, such as this compound, is characterized by several key fragmentation principles under electron ionization. The stability of the aromatic ring often leads to a prominent molecular ion peak. Fragmentation is typically initiated by the loss of an electron from one of the oxygen atoms, forming a radical cation. The subsequent fragmentation pathways are driven by the formation of stable ions and neutral radicals. Common fragmentation patterns include cleavage of the alkyl chain and rearrangements.

Quantitative Mass Spectrometry Data for this compound

The electron ionization mass spectrum of this compound is characterized by a series of fragment ions that provide structural information about the molecule. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of the most significant ions, are summarized in the table below. This data is based on the mass spectrum available in the NIST Mass Spectrometry Data Center.[1]

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 166 | 45 | [C10H14O2]+• (Molecular Ion) |

| 138 | 30 | [M - C2H4]+• |

| 137 | 100 | [M - C2H5]+ |

| 110 | 95 | [M - C2H4 - C2H4]+• or [M - C2H5 - C2H3]+ |

| 109 | 50 | [M - C2H5 - C2H4]+ |

| 81 | 20 | [C6H5O]+ |

| 53 | 15 | [C4H5]+ |

| 29 | 40 | [C2H5]+ |

| 27 | 35 | [C2H3]+ |

Proposed Fragmentation Pathways

The fragmentation of this compound upon electron ionization follows several distinct pathways, leading to the formation of the characteristic ions observed in the mass spectrum.

A primary fragmentation event involves the loss of an ethyl radical (•C2H5) from the molecular ion, resulting in the formation of a highly stable ion at m/z 137, which is often the base peak. Another significant fragmentation pathway is the loss of a neutral ethene molecule (C2H4) via a McLafferty-type rearrangement, leading to the ion at m/z 138. Subsequent fragmentations from these initial ions lead to the other observed peaks.

Below is a Graphviz diagram illustrating the proposed major fragmentation pathways of this compound.

Caption: Major fragmentation pathways of this compound in EI-MS.

Experimental Protocols

The following section details a typical experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation

A stock solution of this compound is prepared by dissolving the compound in a volatile organic solvent, such as dichloromethane (B109758) or methanol, to a concentration of approximately 1 mg/mL. A working solution is then prepared by diluting the stock solution to a final concentration of around 10 µg/mL in the same solvent.

Gas Chromatography (GC) Conditions

-

Injector: Split/splitless injector, typically operated in splitless mode for trace analysis or with a split ratio of 10:1 to 50:1 for more concentrated samples.

-

Injector Temperature: 250 °C

-

Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50-70 °C, hold for 1-2 minutes.

-

Ramp: Increase temperature at a rate of 10-20 °C/min to a final temperature of 250-280 °C.

-

Final hold: Hold at the final temperature for 2-5 minutes.

-

Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Mass Range: Scan from m/z 40 to 400.

-

Solvent Delay: A solvent delay of 2-4 minutes is typically employed to prevent the solvent peak from saturating the detector.

This in-depth guide provides a foundational understanding of the mass spectrometric behavior of this compound, which is crucial for its identification and characterization in various scientific and industrial applications. The provided data and protocols can serve as a valuable resource for researchers and professionals in the fields of analytical chemistry, pharmacology, and materials science.

References

An In-depth Technical Guide to the Infrared Spectroscopy of Diethoxybenzene Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of diethoxybenzene isomers: 1,2-diethoxybenzene, 1,3-diethoxybenzene, and 1,4-diethoxybenzene (B87031). A comparative analysis of their characteristic vibrational frequencies is presented, alongside detailed experimental protocols for obtaining their infrared spectra. This document serves as a valuable resource for the identification, characterization, and quality control of these compounds in research and development settings.

Introduction to Infrared Spectroscopy of Aromatic Ethers

Infrared spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules. When applied to aromatic ethers like the diethoxybenzene isomers, IR spectroscopy provides a unique molecular fingerprint based on the vibrational modes of their chemical bonds. Key spectral regions of interest include C-H stretching vibrations of the aromatic ring and the ethoxy groups, C-O stretching of the ether linkages, and C=C stretching of the benzene (B151609) ring. The substitution pattern of the ethoxy groups on the benzene ring significantly influences the out-of-plane C-H bending vibrations, providing a clear distinction between the ortho (1,2-), meta (1,3-), and para (1,4-) isomers.

Comparative Analysis of Diethoxybenzene Isomers

The infrared spectra of the three diethoxybenzene isomers exhibit distinct patterns that allow for their unambiguous identification. The primary differences arise from the symmetry of the molecules and the positions of the ethoxy substituents on the aromatic ring. A summary of the major characteristic absorption bands for each isomer is presented in the table below.

| Vibrational Mode | 1,2-Diethoxybenzene (cm⁻¹) | This compound (cm⁻¹) | 1,4-Diethoxybenzene (cm⁻¹) |

| Aromatic C-H Stretch | ~3060 | ~3050 | ~3040 |

| Aliphatic C-H Stretch | ~2980, 2930, 2870 | ~2980, 2930, 2870 | ~2980, 2930, 2870 |

| Aromatic C=C Stretch | ~1590, 1490 | ~1600, 1480 | ~1610, 1510 |

| Asymmetric C-O-C Stretch | ~1250 | ~1260 | ~1240 |

| Symmetric C-O-C Stretch | ~1040 | ~1050 | ~1040 |

| Out-of-Plane C-H Bending | ~740 | ~770, 690 | ~830 |

Note: The peak positions are approximate and can vary slightly based on the sampling method and instrument resolution.

Experimental Protocols

The following sections detail generalized experimental protocols for obtaining the infrared spectra of diethoxybenzene isomers using various sampling techniques.

Thin Film Method (for Liquids)

This method is suitable for liquid samples like the diethoxybenzene isomers.

Materials:

-

FTIR Spectrometer

-

Infrared-transparent salt plates (e.g., NaCl or KBr)

-

Pipette or glass rod

-

Appropriate solvent for cleaning (e.g., isopropanol (B130326) or acetone)

-

Lens tissue

Procedure:

-

Plate Preparation: Ensure the salt plates are clean and dry. If necessary, polish them with a suitable polishing kit and clean with a volatile solvent.

-

Sample Application: Place a small drop of the liquid diethoxybenzene isomer onto the center of one salt plate.

-

Film Formation: Place the second salt plate on top of the first and gently press to form a thin, uniform liquid film between the plates. Avoid trapping air bubbles.

-

Spectral Acquisition: Place the sandwiched plates in the sample holder of the FTIR spectrometer.

-

Background Collection: Run a background spectrum with the empty beam path.

-

Sample Spectrum: Acquire the infrared spectrum of the sample, typically in the range of 4000-400 cm⁻¹. The number of scans can be adjusted to improve the signal-to-noise ratio.[1]

-

Cleaning: After analysis, separate the plates, clean them thoroughly with a suitable solvent, and store them in a desiccator.

KBr Pellet Method (for Solids)

This technique is used for solid samples, such as 1,4-diethoxybenzene which is a solid at room temperature.[2]

Materials:

-

FTIR Spectrometer

-

Agate mortar and pestle

-

KBr press and die set

-

Spectroscopy-grade potassium bromide (KBr), dried

-

Spatula

-

Analytical balance

Procedure:

-

Sample Preparation: Weigh approximately 1-2 mg of the solid diethoxybenzene isomer and 100-200 mg of dry KBr powder.

-

Grinding and Mixing: Add the sample and KBr to the agate mortar and grind them together until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer a portion of the mixture to the die set of the KBr press.

-

Pressing: Apply pressure (typically 7-10 tons) for a few minutes to form a thin, transparent or translucent pellet.

-

Spectral Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Background and Sample Spectra: Collect a background spectrum and then the sample spectrum as described in the thin film method.

Gas-Phase Spectroscopy

For volatile compounds, gas-phase IR spectroscopy can be employed.

Materials:

-

FTIR Spectrometer equipped with a gas cell

-

Vacuum pump

-

Sample introduction system

Procedure:

-

Cell Preparation: Evacuate the gas cell using a vacuum pump to remove any residual gases and moisture.[3]

-

Background Spectrum: Collect a background spectrum of the evacuated gas cell.[4]

-

Sample Introduction: Introduce a small amount of the diethoxybenzene isomer into the gas cell. For liquids, this can be done by gentle heating to generate vapor. The pressure within the cell should be controlled.[4]

-

Spectral Acquisition: Acquire the infrared spectrum of the gaseous sample.[4] The path length of the gas cell can be varied to optimize the absorbance.

-

Data Processing: The obtained spectrum is ratioed against the background spectrum to yield the final transmittance or absorbance spectrum.[4]

Visual Representations

Isomeric Structures of Diethoxybenzene

Caption: Molecular structures of the three diethoxybenzene isomers.

General Workflow of FTIR Spectroscopy

Caption: A generalized workflow for an FTIR spectroscopy experiment.

References

An In-depth Technical Guide on the Solubility of 1,3-Diethoxybenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,3-diethoxybenzene in various organic solvents. Due to a scarcity of published quantitative data, this document focuses on qualitative solubility predictions based on physicochemical principles and provides a detailed experimental protocol for the quantitative determination of its solubility.

Introduction to this compound

This compound, also known as resorcinol (B1680541) diethyl ether, is an aromatic organic compound. Its structure, consisting of a benzene (B151609) ring with two ethoxy groups at positions 1 and 3, dictates its solubility behavior. The presence of the nonpolar benzene ring and the somewhat polar ether functional groups suggests that it will be soluble in a range of organic solvents.

Qualitative Solubility of this compound

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Toluene, Hexane | High | The nonpolar benzene ring and alkyl chains of this compound will interact favorably with nonpolar solvents through van der Waals forces. |

| Polar Aprotic | Acetone, Diethyl Ether, Tetrahydrofuran (THF) | Moderate to High | The ether linkages in this compound can participate in dipole-dipole interactions with polar aprotic solvents. Diethyl ether is expected to be a very good solvent. |

| Polar Protic | Ethanol, Methanol | Moderate | The ethoxy groups can act as hydrogen bond acceptors, allowing for some interaction with protic solvents. However, the large nonpolar region may limit high solubility. |

| Very Polar | Water | Low | The large hydrophobic benzene ring and ethoxy groups will limit its solubility in water, where strong hydrogen bonding between water molecules dominates. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental method should be employed. The isothermal shake-flask method is a reliable and widely used technique for determining the solubility of a liquid in a solvent.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled orbital shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Vials with airtight caps

-

Analytical instrument for quantification (e.g., Gas Chromatography with a Flame Ionization Detector, GC-FID, or High-Performance Liquid Chromatography with a UV detector, HPLC-UV)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solute should be clearly visible as a separate phase.

-

Place the vial in the temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and solute. Preliminary experiments may be needed to determine the time to reach equilibrium.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, stop the agitation and allow the solution to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the collected sample through a syringe filter into a pre-weighed volumetric flask to remove any undissolved micro-droplets.

-

Determine the mass of the collected filtrate.

-

Dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound in the chosen solvent of known concentrations.

-

Analyze the standard solutions and the diluted sample using a calibrated analytical method (e.g., GC-FID or HPLC-UV).

-

Construct a calibration curve by plotting the analytical signal versus the concentration of the standard solutions.

-

From the calibration curve, determine the concentration of this compound in the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound is not widely available, its chemical structure suggests high solubility in nonpolar organic solvents and moderate solubility in polar aprotic and protic solvents. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust method for their determination. This information is critical for researchers and professionals in drug development and chemical synthesis for tasks such as reaction solvent selection, purification process design, and formulation development.

Boiling Point of 1,3-Diethoxybenzene at Reduced Pressure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling point of 1,3-diethoxybenzene, with a particular focus on its behavior at reduced pressures. This information is critical for professionals in research and drug development who handle this compound, as purification and synthesis often involve distillation, a process highly dependent on the substance's boiling point.

Data Presentation

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. The boiling point is a crucial physical property that is significantly affected by pressure. For many organic compounds, distillation at atmospheric pressure requires high temperatures that can lead to decomposition. Therefore, vacuum distillation is employed to lower the boiling point to a safer temperature.

The available quantitative data for the boiling point of this compound at both atmospheric and reduced pressures are summarized in the table below. It is important to note that there is a discrepancy in the reported boiling point at atmospheric pressure, with most sources citing a range of 235-238.5 °C.[1] A value of 508 K (234.85 °C) is also reported by the National Institute of Standards and Technology (NIST).[2]

| Pressure | Boiling Point |

| 760 mmHg (Atmospheric Pressure) | 235 - 238.5 °C |

| 4 Torr | 73 °C |

Additionally, the vapor pressure of this compound has been reported as 0.0651 mmHg at 25 °C.[1] This value can be useful in estimating the boiling point at other pressures using vapor pressure charts or equations, although experimentally determined data is always preferable for accuracy.

Experimental Protocols: Determination of Boiling Point at Reduced Pressure

The primary method for determining the boiling point of a substance at reduced pressure is vacuum distillation . This technique is essential for the purification of high-boiling or thermally sensitive compounds.

Principle

By reducing the pressure above the liquid, the boiling point is lowered. This is because the liquid molecules require less kinetic energy (and therefore a lower temperature) to overcome the lower external pressure and enter the vapor phase.

Apparatus

A standard vacuum distillation apparatus consists of the following components:

-

Distilling Flask: A round-bottom flask containing the liquid to be distilled and a stirring mechanism (e.g., a magnetic stir bar) to ensure smooth boiling.

-

Distillation Head: Connects the distilling flask to the condenser and holds a thermometer to measure the temperature of the vapor.

-

Condenser: A glass tube with a jacket through which a coolant (usually water) flows to condense the vapor back into a liquid.

-

Receiving Flask: Collects the distilled liquid (distillate).

-

Vacuum Source: A vacuum pump or water aspirator to reduce the pressure in the system.

-

Manometer: A device to measure the pressure within the apparatus.

-

Cold Trap: Placed between the apparatus and the vacuum source to condense any volatile vapors that could damage the pump.

Procedure

-

Preparation: The liquid sample (this compound) is placed in the distilling flask along with a magnetic stir bar. The apparatus is assembled, ensuring all glass joints are properly sealed with vacuum grease to prevent leaks.

-

Evacuation: The vacuum source is turned on to reduce the pressure inside the apparatus to the desired level. The pressure is monitored using the manometer.

-

Heating: The distilling flask is gently heated using a heating mantle. The stirrer is turned on to promote even boiling.

-

Distillation: As the liquid heats up, it will begin to boil at a temperature lower than its atmospheric boiling point. The vapor will rise, and its temperature is measured by the thermometer placed at the vapor outlet of the distillation head.

-

Condensation and Collection: The vapor then passes into the condenser, where it is cooled and condenses back into a liquid. The resulting distillate flows into the receiving flask.

-

Recording the Boiling Point: The temperature is recorded when the distillation is proceeding at a steady rate, and the thermometer bulb is fully bathed in vapor. This temperature is the boiling point of the substance at the measured pressure.

-

Shutdown: Once the distillation is complete, the heating is stopped, and the apparatus is allowed to cool down before the vacuum is slowly released.

Mandatory Visualization

The following diagram illustrates the typical experimental workflow for determining the boiling point of a substance at reduced pressure using vacuum distillation.

Caption: Workflow for Determining Boiling Point via Vacuum Distillation.

References

Theoretical Insights into the Conformational Landscape and Vibrational Spectrum of 1,3-Diethoxybenzene

A Technical Guide for Researchers and Drug Development Professionals

Introduction

1,3-Diethoxybenzene, a disubstituted aromatic ether, presents a notable case for theoretical investigation due to the conformational flexibility of its two ethoxy groups. Understanding the molecule's structural preferences, energetic landscape, and vibrational properties is crucial for applications in materials science and as a structural motif in medicinal chemistry. This technical guide provides an in-depth analysis of the theoretical studies on the structure of this compound, focusing on computational methodologies, conformational analysis, and vibrational spectroscopy. The information presented herein is synthesized from peer-reviewed scientific literature to aid researchers, scientists, and drug development professionals in their understanding of this compound.

Conformational Analysis

Theoretical calculations reveal a complex conformational landscape for this compound, arising from the rotational freedom of the two ethoxy substituents. Quantum chemical calculations performed at the B3LYP/6-311++g(d,p) level of theory have identified thirteen stable rotamers of m-diethoxybenzene.[1] Among these, the conformers where both ethoxy groups lie in the plane of the aromatic ring are predicted to be the most stable.[1]

The two most stable and experimentally observed conformers are designated as the "down-up" and "down-down" rotamers, based on the orientation of the terminal methyl groups with respect to the benzene (B151609) ring.[1] The "down-up" conformer is found to be the global minimum on the potential energy surface.[1] A third planar rotamer, the "up-up" conformer, is also predicted to be a low-energy structure.[1]

To visualize the conformational possibilities, a simplified potential energy surface can be conceptualized by scanning the dihedral angles of the ethoxy groups.

Molecular Structure

Vibrational Frequencies

Theoretical vibrational frequency calculations are instrumental in interpreting experimental infrared (IR) and Raman spectra. The calculated harmonic frequencies for the "down-up" and "down-down" conformers of this compound provide a basis for assigning spectral features.

Table 1: Selected Calculated Vibrational Frequencies (cm⁻¹) for the "Down-Up" and "Down-Down" Conformers of this compound

| Vibrational Mode Description | "Down-Up" Conformer | "Down-Down" Conformer |

| In-plane ring deformation | 528 | Not Reported |

| In-plane ring breathing | 730 | 736 |

| In-plane ring deformation | 954 | Not Reported |

| Ethoxy stretching | Not Reported | 895 |

| Ethoxy stretching | Not Reported | 1009 |

| In-plane C-H bend (methyl) | 907 | Not Reported |

| In-plane rocking (ethyl) | 117 | Not Reported |

| In-plane ring deformation | 298 | 298 |

| In-plane ring deformation | Not Reported | 356 |

| Out-of-plane ring deformation | Not Reported | 399 |

| In-plane ring deformation | 579 | 579 |

| In-plane ring deformation | Not Reported | 1110 |

| In-plane ring deformation | Not Reported | 1346 |

| In-plane ring deformation | Not Reported | 1523 |

Note: Data extracted from a study by Lee et al. (2022).[1] Not all corresponding modes were reported for both conformers in the source.